2-Aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride
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Overview
Description
UK-1745 is a cardiotonic agent with vasodilatory and antiarrhythmic properties. It increases intracardiac cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase III, thereby enhancing myocardial contractility. Additionally, UK-1745 has beta-adrenergic receptor blocking activity, which helps reduce cardiac oxygen consumption and avoid calcium overload .
Preparation Methods
The synthesis of UK-1745 involves several key steps, including esterification and cross-metathesis. These methods are designed to ensure high yield and purity of the final product. The industrial production of UK-1745 typically follows these synthetic routes under controlled conditions to maintain consistency and quality .
Chemical Reactions Analysis
UK-1745 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UK-1745 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study the effects of phosphodiesterase III inhibition.
Biology: Employed in experiments to understand the role of cyclic adenosine monophosphate in cellular processes.
Medicine: Investigated for its potential use in treating congestive heart failure and other cardiovascular diseases.
Industry: Utilized in the development of new cardiotonic drugs and therapies
Mechanism of Action
UK-1745 exerts its effects primarily through the inhibition of phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate in myocardial cells. This results in enhanced myocardial contractility. Additionally, UK-1745 blocks beta-adrenergic receptors, reducing cardiac oxygen consumption and preventing calcium overload. These combined actions contribute to its cardiotonic and antiarrhythmic properties .
Comparison with Similar Compounds
UK-1745 is unique due to its dual action as a phosphodiesterase III inhibitor and beta-adrenergic receptor blocker. Similar compounds include:
Milrinone: A phosphodiesterase III inhibitor with similar cardiotonic effects but lacks beta-adrenergic receptor blocking activity.
Dobutamine: A beta-adrenergic receptor agonist used to treat heart failure but does not inhibit phosphodiesterase III.
Amrinone: Another phosphodiesterase III inhibitor with cardiotonic properties but different pharmacokinetic profiles compared to UK-1745 .
UK-1745’s combination of properties makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
170684-14-7 |
---|---|
Molecular Formula |
C16H23ClN2O2 |
Molecular Weight |
310.82 g/mol |
IUPAC Name |
(2R,3S)-2-(aminomethyl)-2,3,5,8,8-pentamethyl-3,6-dihydrofuro[2,3-e]indol-7-one;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-8-6-10-9(2)16(5,7-17)20-13(10)11-12(8)18-14(19)15(11,3)4;/h6,9H,7,17H2,1-5H3,(H,18,19);1H/t9-,16-;/m0./s1 |
InChI Key |
XVUOIQVVCCRMAY-SCKAJQSLSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)O[C@@]1(C)CN.Cl |
SMILES |
CC1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)OC1(C)CN.Cl |
Canonical SMILES |
CC1C2=C(C3=C(C(=C2)C)NC(=O)C3(C)C)OC1(C)CN.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-aminomethyl-2,3,7,8-tetrahydro-2,3,5,8,8-pentamethyl-6H-furo(2,3-e)indole-7-one hydrochloride UK 1745 UK-1745 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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